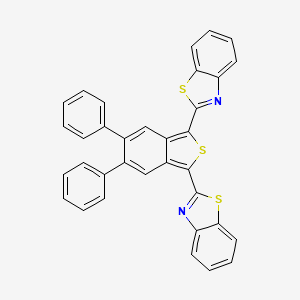
2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiene core flanked by benzothiazole groups, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable benzothiene derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-microbial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s fluorescent properties are attributed to its ability to undergo excited state proton transfer (ESPT) processes, which are influenced by its molecular structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in catalysis.
2,2’-Bis(3-phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in organic synthesis.
Uniqueness
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) stands out due to its unique structural features and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in biological and industrial applications make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
643768-28-9 |
|---|---|
Molekularformel |
C34H20N2S3 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
2-[3-(1,3-benzothiazol-2-yl)-5,6-diphenyl-2-benzothiophen-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C34H20N2S3/c1-3-11-21(12-4-1)23-19-25-26(20-24(23)22-13-5-2-6-14-22)32(34-36-28-16-8-10-18-30(28)38-34)39-31(25)33-35-27-15-7-9-17-29(27)37-33/h1-20H |
InChI-Schlüssel |
FIRSNRAUMTWPGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(SC(=C3C=C2C4=CC=CC=C4)C5=NC6=CC=CC=C6S5)C7=NC8=CC=CC=C8S7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
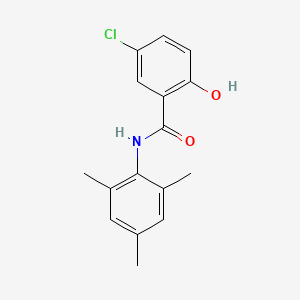
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

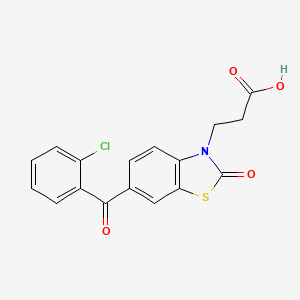
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)


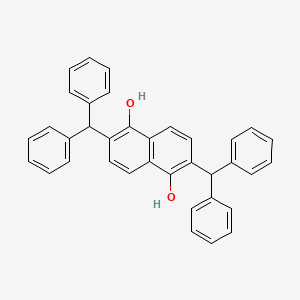
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
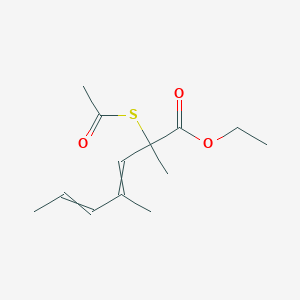
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)

